Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride
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Overview
Description
Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11FN2·2HCl It is a derivative of pyridine, featuring a cyclopropyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(3-chloropyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(3-bromopyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(3-iodopyridin-2-yl)methanamine dihydrochloride
Uniqueness
Cyclopropyl(3-fluoropyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This influences its reactivity, binding affinity, and overall chemical behavior compared to its halogenated analogs.
Properties
IUPAC Name |
cyclopropyl-(3-fluoropyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVFRTWEYFCTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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